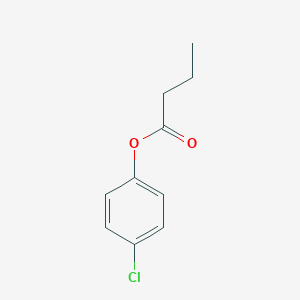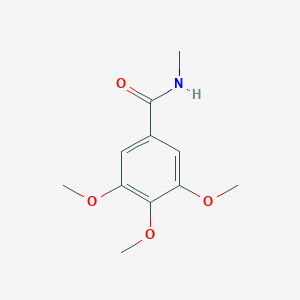
3,4,5-trimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-methylbenzamide, also known as TMA-6, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and has been found to exhibit hallucinogenic properties. TMA-6 is a relatively new compound, and its synthesis, mechanism of action, and effects on the body are not well understood. In
Mechanism Of Action
The mechanism of action of 3,4,5-trimethoxy-N-methylbenzamide is not well understood. It is believed to act as a partial agonist at serotonin 2A receptors, which are known to be involved in the hallucinogenic effects of psychedelics. 3,4,5-trimethoxy-N-methylbenzamide may also affect other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical And Physiological Effects
3,4,5-trimethoxy-N-methylbenzamide has been found to produce hallucinogenic effects in humans and animals. These effects include altered perception, mood, and thought processes. 3,4,5-trimethoxy-N-methylbenzamide has also been found to increase heart rate and blood pressure in humans and animals.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its relatively low toxicity compared to other hallucinogenic compounds. However, 3,4,5-trimethoxy-N-methylbenzamide is a relatively new compound, and its effects on the body are not well understood. Additionally, 3,4,5-trimethoxy-N-methylbenzamide may not be suitable for all types of experiments due to its specific mechanism of action.
Future Directions
There are several areas of future research that could be explored with 3,4,5-trimethoxy-N-methylbenzamide. One area of interest is the potential therapeutic uses of 3,4,5-trimethoxy-N-methylbenzamide for mental health disorders such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanism of action of 3,4,5-trimethoxy-N-methylbenzamide and its effects on neurotransmitter systems. Finally, studies could be conducted to investigate the long-term effects of 3,4,5-trimethoxy-N-methylbenzamide on the body and brain.
In conclusion, 3,4,5-trimethoxy-N-methylbenzamide is a synthetic compound that exhibits hallucinogenic properties and has been used in scientific research to study its effects on the central nervous system. Its synthesis, mechanism of action, and effects on the body are not well understood, but it has potential for future therapeutic uses and further research could be conducted to better understand its effects.
Scientific Research Applications
3,4,5-trimethoxy-N-methylbenzamide has been used in scientific research to study its effects on the central nervous system. It has been found to exhibit hallucinogenic properties similar to other phenethylamines such as mescaline and 2C-B. 3,4,5-trimethoxy-N-methylbenzamide has been used in animal studies to investigate its effects on behavior, neurotransmitter release, and receptor binding.
properties
CAS RN |
55100-33-9 |
|---|---|
Product Name |
3,4,5-trimethoxy-N-methylbenzamide |
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C11H15NO4/c1-12-11(13)7-5-8(14-2)10(16-4)9(6-7)15-3/h5-6H,1-4H3,(H,12,13) |
InChI Key |
KGCVQLXXCMENQK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

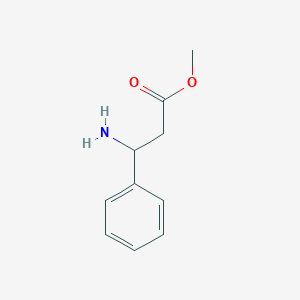
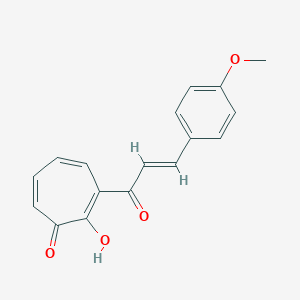
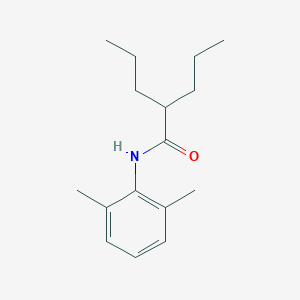
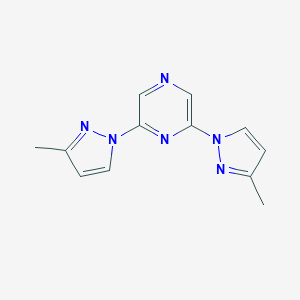
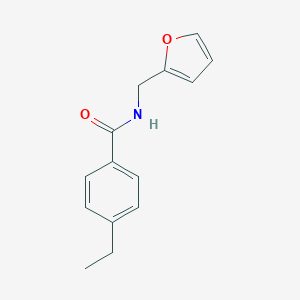
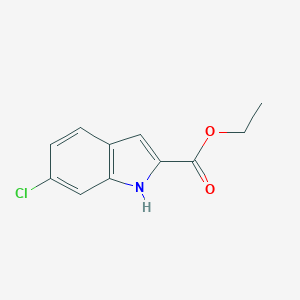
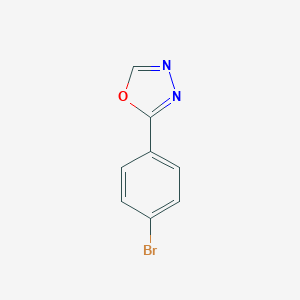
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
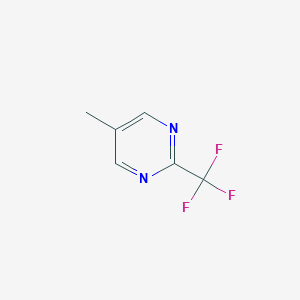
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
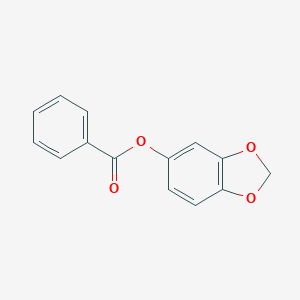
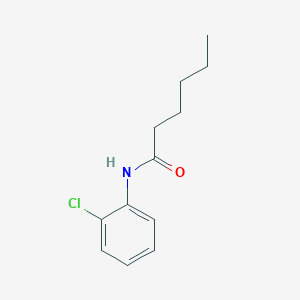
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
